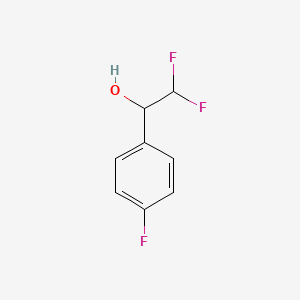

2,2-Difluoro-1-(4-fluorophenyl)ethanol

Description

General Overview of Organofluorine Chemistry and its Impact on Synthetic Science

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical science. dss.go.th The unique properties of the fluorine atom, most notably its high electronegativity and the exceptional strength of the C-F bond (one of the strongest single bonds in organic chemistry), impart profound changes to the physicochemical characteristics of organic molecules. cymitquimica.comrsc.org The incorporation of fluorine can significantly alter properties such as lipophilicity, metabolic stability, and permeability, making it a powerful tool in molecular design. rsc.org

This strategic introduction of fluorine has had a revolutionary impact across numerous industries. cymitquimica.com In the pharmaceutical sector, it is estimated that approximately 20% of all drugs contain at least one fluorine atom, including several top-selling medications. dss.go.thrsc.org The enhanced metabolic stability often leads to improved drug efficacy and longer half-lives. cymitquimica.com Similarly, in agrochemicals, about half of all products leverage the properties of fluorine to achieve desired effects. rsc.org Beyond life sciences, organofluorine compounds are integral to the development of advanced materials, such as fluoropolymers like Polytetrafluoroethylene (PTFE), which are valued for their thermal and chemical stability. dss.go.thchemsrc.com The field continues to evolve with the development of new, safer, and more effective fluorination reagents and synthetic methods. rsc.org

Research Context: The Role of 2,2-Difluoro-1-(4-fluorophenyl)ethanol within Contemporary Fluorinated Alcohol Chemistry

Within the vast landscape of organofluorine chemistry, fluorinated alcohols represent a particularly valuable class of compounds. acs.org These molecules are not only important synthetic targets themselves but also serve as unique reaction media and building blocks for more complex structures. acs.orgorganic-chemistry.org Their distinct properties, such as strong hydrogen-bonding capabilities and low nucleophilicity, enable them to promote or mediate chemical reactions, sometimes eliminating the need for traditional catalysts. acs.org

In this context, This compound emerges as a compound of specific interest. It belongs to the structural class of benzylic alcohols, which are important synthetic intermediates. organic-chemistry.org The molecule's architecture is notable for featuring three fluorine atoms arranged in two distinct motifs: a difluoromethyl group attached to the alcohol carbon (an α,α-difluoroalcohol) and a fluorine atom on the phenyl ring. This combination makes it a noteworthy subject for research in synthetic and medicinal chemistry.

While detailed application studies on this specific molecule are not extensively documented in publicly available literature, its fundamental properties and historical synthesis have been recorded.

| Physicochemical Properties of this compound | |

|---|---|

| Property | Value |

| CAS Number | 2546-44-3 cymitquimica.comchemsrc.com |

| Molecular Formula | C₈H₇F₃O cymitquimica.comcymitquimica.com |

| Molecular Weight | 176.14 g/mol cymitquimica.comcymitquimica.com |

| Appearance | Clear liquid cymitquimica.comcymitquimica.com |

The synthesis of this compound is part of the historical record of organofluorine chemistry, indicating its relevance as a target molecule for synthetic chemists.

| Historical Research Data for this compound | |

|---|---|

| Finding | Source |

| The compound, identified by CAS number 2546-44-3, was documented as a synthesized molecule. | The Journal of Organic Chemistry, 1974 dss.go.th |

The presence of the chiral center at the alcohol-bearing carbon, combined with the influence of the fluorine atoms, suggests that this compound is a valuable chiral building block. Enantiomerically pure fluorinated alcohols are highly sought after for constructing complex, biologically active molecules where specific stereochemistry is crucial for function.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7F3O |

|---|---|

Molecular Weight |

176.14 g/mol |

IUPAC Name |

2,2-difluoro-1-(4-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H7F3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H |

InChI Key |

PRJOFDKFNPJZOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)F)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Difluoro 1 4 Fluorophenyl Ethanol and Analogous Structures

Established Synthetic Routes for Difluorinated Aryl Alcohols

Traditional methods for synthesizing difluorinated aryl alcohols often rely on foundational organic reactions, adapted for the unique challenges posed by fluorine chemistry.

Grignard Reagent Mediated Syntheses

Grignard reagents are powerful carbon-based nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com In the context of difluorinated aryl alcohols, a common strategy involves the addition of an aryl Grignard reagent to a difluoro-aldehyde. For instance, the synthesis of an analogous structure could involve the reaction of a 4-fluorophenylmagnesium bromide with difluoroacetaldehyde.

The general mechanism involves the nucleophilic attack of the Grignard reagent's carbanionic carbon on the electrophilic carbonyl carbon of the aldehyde. youtube.comkhanacademy.org A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol. masterorganicchemistry.com The formation of Grignard reagents requires the reaction of an organic halide with magnesium metal, often in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comwikipedia.org

Table 1: Grignard Reagent Reaction for Aryl Alcohol Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Aryl Magnesium Halide (R-MgX) | Aldehyde (R'-CHO) | Secondary Alcohol | masterorganicchemistry.com |

| 4-Fluorophenylmagnesium Bromide | Difluoroacetaldehyde | Difluorinated Aryl Alcohol | N/A |

Note: The second entry is a representative, hypothetical reaction based on established principles.

Reductive Transformations of Fluorinated Carbonyl Precursors

A direct and common route to 2,2-Difluoro-1-(4-fluorophenyl)ethanol is the reduction of its corresponding ketone precursor, 2,2-difluoro-1-(4-fluorophenyl)ethanone. This transformation can be achieved using various reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for this purpose.

Additionally, photocatalytic methods have been explored. For example, studies on the photoreductive transformation of 2,2-difluoromethyl acetophenone (B1666503) (DFAP) derivatives on titanium dioxide (TiO₂) in ethanol (B145695) have shown the formation of the corresponding alcohol alongside defluorinated products. researchgate.net This suggests a competitive pathway between the reduction of the carbonyl group and the cleavage of the C-F bonds. researchgate.net

Table 2: Selected Reductive Methods for Fluorinated Ketones

| Precursor | Reagent/Conditions | Product | Key Observation | Reference |

| 2,2-Difluoromethyl acetophenone (DFAP) | UV irradiation, TiO₂, Ethanol | Hydrogenated alcohol and defluorinated ketones | Reaction produces a mix of the desired alcohol and byproducts. | researchgate.net |

| Prochiral Ketone | Alcohol Dehydrogenase (ADH) | Chiral Alcohol | High enantioselectivity can be achieved. | nih.gov |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination represents a fundamental approach to installing fluorine atoms. numberanalytics.com These methods can be challenging due to the low solubility of inorganic fluorides like potassium fluoride (B91410) (KF) and the high basicity of reagents like tetrabutylammonium (B224687) fluoride (TBAF). acs.orgnih.gov However, newer reagents have been developed to overcome these limitations.

One strategy involves the dihydrofluorination of an alkyne using a stable, nucleophilic fluorinating agent like the DMPU/HF complex, which can be compatible with metal catalysts. acs.org Another approach is the deoxyfluorination of a ketone precursor. Reagents such as sulfuryl fluoride (SO₂F₂) in combination with tetramethylammonium (B1211777) fluoride (Me₄NF) can effectively convert benzaldehydes and α-ketoesters to their corresponding gem-difluoro compounds at room temperature. organic-chemistry.org The Halex (halogen exchange) process, while typically used for aryl fluorides, is an industrially significant nucleophilic fluorination method that uses sources like spray-dried KF. nih.gov

Advanced Synthetic Strategies Utilizing Fluorinated Building Blocks

Modern synthetic chemistry increasingly relies on the use of fluorinated building blocks—molecules that already contain the desired fluoro-functional group. youtube.com This approach avoids harsh fluorination steps late in a synthetic sequence. The synthesis of fluorinated building blocks often involves electrophilic or nucleophilic fluorination techniques. youtube.com

For synthesizing compounds like this compound, a strategy could involve coupling a pre-formed aromatic component with a three-carbon chain already containing the gem-difluoro motif. For example, sodium bromodifluoroacetate can serve as a difluorocarbene source for synthesizing gem-difluorocyclopropanes under mild conditions, showcasing the utility of such building blocks. organic-chemistry.org Another advanced method is the silver-catalyzed decarboxylative fluorination of malonic acid derivatives, which provides a route to gem-difluoroalkanes from readily available starting materials. organic-chemistry.org

Asymmetric and Enantioselective Synthesis of Chiral Fluorinated Alcohols

Since this compound is a chiral molecule, obtaining it in an enantiomerically pure form is often crucial for its intended applications, particularly in the pharmaceutical industry. nih.gov Asymmetric synthesis methods are designed to produce one enantiomer selectively over the other.

One prominent strategy is the asymmetric hydrogenation of the prochiral ketone precursor, 2,2-difluoro-1-(4-fluorophenyl)ethanone. This can be achieved using chiral metal catalysts. For instance, iridium complexes with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of fluorinated allylic alcohols to produce chiral 1,2-fluorohydrins with excellent yields and enantioselectivities. nih.gov Similar principles can be applied to the asymmetric reduction of fluorinated ketones.

Biocatalytic and Enzymatic Resolution Methods

Biocatalysis offers a powerful and green alternative for producing enantiomerically pure compounds under mild conditions. nih.govnih.gov Two primary biocatalytic methods are applicable: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol.

Asymmetric Reduction: Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the stereoselective reduction of prochiral carbonyl compounds to furnish chiral alcohols with high enantiomeric excess. nih.gov An ADH variant from Lactobacillus kefir has demonstrated broad substrate scope and excellent stereoselectivity in producing (R)-alcohols via asymmetric transfer hydrogenation, often without the need for expensive cofactors. nih.gov

Kinetic Resolution: This method involves the use of an enzyme, typically a lipase (B570770), to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. nih.govresearchgate.net Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are widely used for the kinetic resolution of secondary alcohols like 1-phenylethanol (B42297) (a close analog of the target molecule) via transesterification with an acyl donor like vinyl acetate. nih.govresearchgate.netresearchgate.net This process can achieve very high enantiomeric excess for both the remaining alcohol and the ester product. nih.gov

Table 3: Biocatalytic Methods for Chiral Alcohol Synthesis

| Method | Enzyme Type | Substrate | Key Feature | Representative Enzyme/Reference |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Prochiral Ketone | Direct synthesis of one enantiomer. | Lactobacillus kefir ADH nih.gov |

| Kinetic Resolution | Lipase | Racemic Alcohol | Selective acylation of one enantiomer. | Candida antarctica Lipase B (CALB) nih.govresearchgate.net |

| Kinetic Resolution | Acylase | Racemic Alcohol | Stereoselective ester formation. | Acylase I from Aspergillus melleus nih.gov |

Chiral Catalyst Applications in Fluorinated Alcohol Synthesis

The asymmetric synthesis of chiral fluorinated alcohols is a key challenge in organic chemistry. The use of chiral catalysts enables the production of enantiomerically pure alcohols, which is often essential for their biological activity. Various catalytic systems have been developed for the enantioselective reduction of prochiral fluorinated ketones, a primary method for synthesizing chiral fluorinated alcohols. researchgate.netwikipedia.org

One notable approach involves the use of transition metal catalysts. For instance, iridium complexes with chiral phosphine ligands have been successfully employed in the asymmetric hydrogenation of fluorinated allylic alcohols, yielding chiral 1,2-fluorohydrins with high enantioselectivity. rsc.org Similarly, ruthenium(II) catalysts have been utilized for the asymmetric transfer hydrogenation of fluorinated ketones, providing access to chiral α-trifluoromethyl-1,3-glycols. ki.si

Organocatalysis has also emerged as a powerful tool for the synthesis of chiral fluorinated alcohols. Chiral phosphoric acids, (thio)ureas, and squaramides can act as hydrogen-bonding catalysts to promote asymmetric fluorination reactions. researchgate.net For example, the asymmetric reduction of various trifluoromethyl ketones has been achieved using oxazaborolidine catalysts generated in situ from chiral amino alcohols, affording the corresponding chiral secondary alcohols with high enantiomeric excess. nih.gov Chemoenzymatic methods, utilizing alcohol dehydrogenases, have also been employed for the asymmetric reduction of α-fluorinated ketones, yielding chiral alcohols with excellent enantioselectivity. nih.gov

The table below summarizes the performance of various chiral catalysts in the synthesis of fluorinated alcohols analogous to this compound.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Iridium-azabicyclo thiazole-phosphine complex | Fluorinated allylic alcohols | Chiral 1,2-fluorohydrins | High | rsc.org |

| ansa-Ruthenium(II) complex | γ-Oxo-α-CF3-methanols | α-CF3-1,3-glycols | Excellent | ki.si |

| Oxazaborolidine/BH3 | Aryl methyl ketones | (R)-Secondary alcohols | 91-98% | nih.gov |

| Alcohol dehydrogenase (Lactobacillus kefir) | α-Halogenated acyl pyridines | Chiral α-fluorinated secondary alcohols | 95->99% | nih.gov |

| Chiral Phosphoric Acid/Selectfluor | Olefins | Chiral fluorinated compounds | High | researchgate.net |

Green Chemistry Approaches in the Synthesis of Fluorinated Ethanol Derivatives

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to the synthesis of fluorinated compounds. numberanalytics.com This is particularly important due to the potential environmental impact of traditional fluorination methods, which often employ hazardous reagents and volatile organic solvents. numberanalytics.com

Environmentally Benign Solvent Systems

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution. ijsr.net Consequently, there is a growing interest in the use of environmentally benign solvents for fluorination reactions.

Water is an attractive green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net While the solubility of many organic compounds in water can be a limitation, the use of co-solvents or phase-transfer catalysts can overcome this issue. For example, enzymatic reductions of ketones to alcohols have been successfully performed in aqueous media. researchgate.net

Ethanol is another green solvent that is biodegradable and has low toxicity. researchgate.net It is considered a safer alternative to many traditional organic solvents and has been used in various organic transformations.

Supercritical carbon dioxide (scCO₂) is a promising green solvent that exhibits properties of both a gas and a liquid. ijsr.net It is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. scCO₂ has been used as a medium for various chemical reactions, including polymer synthesis.

Fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), can also serve as green solvent options in certain contexts. acs.org They possess unique properties, such as high polarity and low nucleophilicity, which can be advantageous in specific reactions. acs.org The use of fluorous biphasic systems, where a fluorinated solvent forms a separate phase from an organic solvent, can facilitate catalyst and product separation, contributing to a greener process. ijsr.netresearchgate.net

The following table highlights some environmentally benign solvents and their potential applications in the synthesis of fluorinated ethanol derivatives.

| Solvent | Key Properties | Potential Applications in Fluorinated Alcohol Synthesis | Reference |

| Water | Non-toxic, non-flammable, abundant | Biocatalytic reductions, reactions with water-soluble catalysts | researchgate.net |

| Ethanol | Biodegradable, low toxicity | General solvent for organic reactions, extractions | researchgate.net |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removable | Extractions, reactions requiring high gas solubility | ijsr.net |

| Fluorinated Alcohols (e.g., HFIP, TFE) | High polarity, low nucleophilicity | Electrochemical synthesis, reactions requiring non-nucleophilic polar media | acs.org |

Catalytic and Atom-Economic Synthesis

Catalytic and atom-economic approaches are central to green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. nih.gov In the context of fluorinated ethanol synthesis, this involves the use of catalytic methods that proceed with high efficiency and selectivity.

As discussed in section 2.3.2, the use of chiral catalysts for the asymmetric reduction of fluorinated ketones is a prime example of a catalytic and atom-economic approach. These reactions often proceed with high yields and enantioselectivities, reducing the need for chiral auxiliaries or resolutions that generate waste. Transition metal-catalyzed reactions, such as hydrogenation and transfer hydrogenation, utilize small amounts of catalyst to convert large quantities of substrate, thereby improving atom economy. wikipedia.orgrsc.orgki.si

The development of reactions that proceed with 100% atom economy, such as the Diels-Alder reaction, is a major goal in green chemistry. nih.gov While not directly applicable to the synthesis of this compound from a ketone precursor, the principle of maximizing atom economy guides the selection of synthetic routes. For instance, the direct addition of a difluoromethyl group to an aldehyde would be more atom-economic than a multi-step sequence involving protection and deprotection steps.

Advanced Spectroscopic and Structural Elucidation Studies of 2,2 Difluoro 1 4 Fluorophenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for the precise determination of molecular structure in solution. For 2,2-Difluoro-1-(4-fluorophenyl)ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the para-substituted fluorophenyl ring would appear as two sets of doublets, characteristic of an AA'BB' spin system, in the downfield region (typically δ 7.0-7.5 ppm). The proton on the carbon bearing the hydroxyl group (the benzylic proton) would likely appear as a triplet of doublets, due to coupling with the adjacent difluoromethyl group protons and the hydroxyl proton, in the range of δ 4.8-5.2 ppm. The hydroxyl proton itself is expected to present a broad singlet, the chemical shift of which would be concentration and solvent dependent.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (AA'BB') | 7.0 - 7.5 | Doublet of doublets |

| Methine (CH-OH) | 4.8 - 5.2 | Triplet of doublets |

| Hydroxyl (OH) | Variable | Broad singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the 4-fluorophenyl ring would give rise to four distinct signals in the aromatic region (δ 115-140 ppm), with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The carbon atom attached to the hydroxyl group (benzylic carbon) would be deshielded and is expected to appear around δ 70-75 ppm. The difluoromethyl carbon would be observed as a triplet due to the two attached fluorine atoms, likely in the region of δ 110-115 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C-F) | ~160-165 (large ¹JCF) | Doublet |

| Aromatic (CH) | 115 - 130 | Singlet |

| Aromatic (C-C) | ~135-140 | Singlet |

| Methine (C-OH) | 70 - 75 | Singlet |

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct fluorine signals are expected. The fluorine atom on the aromatic ring would appear as a singlet or a complex multiplet depending on the coupling with the aromatic protons. The two fluorine atoms of the difluoromethyl group are diastereotopic and would therefore be expected to appear as two separate signals, each being a doublet of doublets due to geminal F-F coupling and vicinal H-F coupling with the benzylic proton.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (Ar-F) | -110 to -120 | Multiplet |

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and variable temperature NMR could provide deeper insights into the intermolecular interactions and dynamic processes of this compound. NOESY experiments could reveal through-space interactions, for instance, between the fluorine atoms and nearby protons, which would help to elucidate the preferred conformation of the molecule in solution. Variable temperature NMR studies could be employed to investigate the dynamics of hydrogen bonding and restricted bond rotations, which are common in fluorinated alcohols.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a powerful method for identifying functional groups and studying hydrogen bonding. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration, with its broadness suggesting the presence of intermolecular hydrogen bonding. The C-O stretching vibration would likely appear as a strong band in the 1050-1150 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong absorptions in the 1000-1400 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1050 - 1150 | Strong |

By analyzing shifts in the O-H stretching frequency upon dilution or in different solvents, the strength and nature of hydrogen bonding interactions can be further investigated.

Synthetic Applications and Broader Utility of 2,2 Difluoro 1 4 Fluorophenyl Ethanol As a Versatile Building Block

Precursors in the Synthesis of Diverse Fluorinated Organic Scaffolds

The utility of 2,2-Difluoro-1-(4-fluorophenyl)ethanol as a precursor lies in the reactivity of its hydroxyl group and the influence of the adjacent difluoromethyl and 4-fluorophenyl groups. This combination allows it to be a starting point for a variety of other valuable fluorinated compounds.

The secondary alcohol functionality can be readily oxidized to the corresponding ketone, 2,2-difluoro-1-(4-fluorophenyl)ethan-1-one. This ketone serves as a key electrophilic intermediate for a range of nucleophilic addition reactions, enabling the construction of more complex chiral centers. Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), facilitating nucleophilic substitution reactions to introduce amines, azides, cyanides, or other functional groups. This pathway is a common strategy for producing chiral amines from chiral alcohols. For instance, the synthesis of related chiral amines like (R)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine has been documented, highlighting the role of the parent alcohol as a critical precursor. bldpharm.com

The compound is also a key starting material for creating fluorinated heterocyclic scaffolds, which are prevalent in pharmaceuticals. The development of synthetic routes to fluorinated pyrazoles and 2,2-difluoro-2,3-dihydrofurans often relies on precursors containing gem-difluoro groups. rsc.orgresearchgate.net The principles used in these syntheses, such as intramolecular cyclization following the modification of a functional group, are directly applicable to derivatives of this compound. For example, derivatization of the alcohol to a 1,3-dicarbonyl system could enable cyclization reactions to form fluorinated furanones or pyrazoles. researchgate.net

Below is a table illustrating the potential transformations of this compound into other key synthetic intermediates.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|

| This compound | PCC or Swern Oxidation | 2,2-Difluoro-1-(4-fluorophenyl)ethan-1-one | Ketone |

| This compound | 1. TsCl, Pyridine; 2. NaN3 | 1-Azido-2,2-difluoro-1-(4-fluorophenyl)ethane | Azide |

| This compound | 1. MsCl, Et3N; 2. R2NH | N-Alkyl-2,2-difluoro-1-(4-fluorophenyl)ethanamine | Amine |

Applications in the Development of New Synthetic Methodologies

The unique electronic properties of this compound make it an excellent substrate for developing and validating new synthetic methodologies. The electron-withdrawing nature of the two fluorine atoms on the alpha-carbon significantly influences the reactivity of the adjacent carbinol center and the C-H bond.

This substrate can be employed in the development of novel oxidation or dehydrogenation reactions. The stability of the gem-difluoro motif under various reaction conditions allows for the exploration of new catalytic systems that might otherwise be incompatible with more sensitive functional groups.

Furthermore, methodologies focused on C-F bond activation or functionalization could utilize this molecule. While challenging, the selective transformation of one of the C-F bonds in the difluoromethyl group would open up unprecedented synthetic pathways. Research into metal-free electrophilic fluorination using reagents like Selectfluor often targets activated methylene (B1212753) groups, and understanding the reactivity of the difluorinated carbon in this substrate could lead to new late-stage fluorination techniques. researchgate.net

The development of asymmetric reactions is another area where this compound is valuable. For instance, enzymatic kinetic resolutions using lipases to selectively acylate one enantiomer of racemic this compound would be a direct application of established methodologies for chiral separation, similar to those used for the non-difluorinated analogue, 1-(4-fluorophenyl)ethanol. google.com The success of such a resolution would provide enantiomerically pure forms of the title compound, which are invaluable as chiral building blocks.

Role as a Solvent or Catalyst Promoter in Organic Reactions

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are known for their unique solvent properties that can dramatically influence reaction rates and selectivity. These properties include high polarity, strong hydrogen-bond-donating ability, and low nucleophilicity. This compound shares these characteristics and can function as a specialized solvent or co-solvent.

Its ability to stabilize charged intermediates and transition states through strong hydrogen bonding can promote reactions that proceed through ionic mechanisms. Studies on the solvolysis of compounds like 4-fluorophenyl chlorothionoformate have shown that highly ionizing aqueous fluoroalcohol mixtures can significantly alter the reaction pathway, often favoring unimolecular (SN1-type) over bimolecular mechanisms. nih.gov The presence of the aromatic ring in this compound could also lead to beneficial solvophobic or π-stacking interactions, influencing the organization of reactants and catalysts in solution.

As a catalyst promoter, the acidic hydroxyl proton can activate electrophiles, such as carbonyls or imines, through hydrogen bonding, rendering them more susceptible to nucleophilic attack. This is analogous to how TFE is used to promote various organic transformations. The difluoromethyl group enhances the acidity of the hydroxyl proton compared to non-fluorinated alcohols, making it a more effective promoter in many cases.

Table 2: Comparative Properties of Fluorinated Alcohols

| Compound | pKa | Boiling Point (°C) | Key Features as a Solvent/Promoter |

|---|---|---|---|

| Ethanol (B145695) | ~16.0 | 78 | Protic, nucleophilic |

| 2,2,2-Trifluoroethanol (TFE) | 12.4 | 74 | Highly polar, strong H-bond donor, low nucleophilicity |

| 2,2-Difluoroethanol (B47519) | 13.0 chemicalbook.com | 95 chemicalbook.com | Polar, H-bond donor, higher boiling point than TFE |

Derivatization for Advanced Materials Research

The incorporation of fluorinated moieties is a proven strategy for designing advanced materials with tailored properties, including enhanced thermal stability, chemical resistance, hydrophobicity, and specific optical or electronic characteristics. Derivatization of this compound provides access to a wide range of fluorinated monomers and functional materials.

A primary route for derivatization is the esterification of the alcohol with polymerizable groups, such as acrylic or methacrylic acid. The resulting monomers, like 2,2-difluoro-1-(4-fluorophenyl)ethyl methacrylate (B99206), can be polymerized to produce fluoropolymers. Such polymers are candidates for applications in low-surface-energy coatings, optical adhesives, and materials for biomedical devices. The synthesis of polymers from related monomers like 2,2-difluoroethyl methacrylate is a well-established process. google.com The presence of the additional 4-fluorophenyl group in derivatives of the title compound would further enhance properties like refractive index and thermal stability.

Beyond polymers, the compound can be used as a scaffold for synthesizing small molecules for materials science. For example, it could be incorporated into liquid crystal structures, where the rigidity of the phenyl ring and the polarity of the difluoro-ethanol segment could influence mesophase behavior. It can also serve as a building block for fluorescent materials. The synthesis of light-emitting 2,2-difluoro-1,4-diazaboroles from fluorinated precursors demonstrates how such scaffolds can be converted into functional dyes. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.